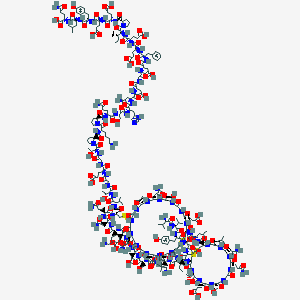![molecular formula C25H26N4 B048635 n-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine CAS No. 115618-99-0](/img/structure/B48635.png)
n-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is formed by the reduction of ribose and occurs naturally in the plant Adonis vernalis as well as in the cell walls of some Gram-positive bacteria in the form of ribitol phosphate, which is a component of teichoic acids . Ribitol is also a part of the chemical structure of riboflavin and flavin mononucleotide, which are essential for various enzymatic reactions .
Wissenschaftliche Forschungsanwendungen
Ribitol has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ribitol can be synthesized through the reduction of ribose using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction typically occurs in an aqueous solution under mild conditions .
Industrial Production Methods: Industrial production of ribitol involves the fermentation of glucose using specific strains of yeast or bacteria that can convert glucose to ribitol. The fermentation process is optimized to enhance the yield of ribitol by controlling factors such as pH, temperature, and nutrient availability .
Types of Reactions:
Oxidation: Ribitol can be oxidized to ribose or ribonic acid using oxidizing agents like nitric acid or potassium permanganate.
Reduction: Ribitol itself is a product of the reduction of ribose.
Substitution: Ribitol can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed:
Oxidation: Ribose, ribonic acid.
Reduction: Ribitol (from ribose).
Substitution: Derivatives of ribitol with different functional groups.
Wirkmechanismus
Ribitol exerts its effects primarily through its incorporation into larger biomolecules. In bacteria, ribitol phosphate is a component of teichoic acids, which are crucial for maintaining cell wall integrity and function . In metabolic processes, ribitol is part of riboflavin and flavin mononucleotide, which act as coenzymes for various enzymatic reactions, facilitating redox reactions and energy production .
Similar Compounds:
Xylitol: Another pentose alcohol, commonly used as a sugar substitute.
Arabitol: A pentose alcohol similar to ribitol, derived from arabinose.
Mannitol: A hexose alcohol used as a diuretic and in medical applications.
Comparison:
Xylitol vs. Ribitol: Both are sugar alcohols, but xylitol is more commonly used as a sweetener, while ribitol has more specialized applications in biochemistry and microbiology.
Arabitol vs. Ribitol: Both are derived from pentose sugars, but arabitol is derived from arabinose, whereas ribitol is derived from ribose.
Mannitol vs. Ribitol: Mannitol is a hexose alcohol with six carbon atoms, while ribitol is a pentose alcohol with five carbon atoms. .
Eigenschaften
IUPAC Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4/c1-2-28-13-15-29(16-14-28)22-9-7-21(8-10-22)27-24-11-12-26-25-18-20-6-4-3-5-19(20)17-23(24)25/h3-12,17-18H,2,13-16H2,1H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVVQTVRBTWGJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC=NC4=CC5=CC=CC=C5C=C34 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10921777 |
Source


|
| Record name | N-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10921777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115618-99-0 |
Source


|
| Record name | Quinoprazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115618990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10921777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B48554.png)



![Naphtho[2,3-k]fluoranthene](/img/structure/B48562.png)

![2-Cyclopentyl-1H-imidazo[4,5-B]pyridine](/img/structure/B48565.png)

![Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl-](/img/structure/B48579.png)
![Benzo[b]perylene](/img/structure/B48583.png)


